molecular formula C9H15N3O2S B13528395 5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide

5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide

Cat. No.: B13528395
M. Wt: 229.30 g/mol
InChI Key: AQFXWIFGJQJHHK-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with an aminomethyl group at the 5-position, an isopropyl group at the nitrogen atom, and a sulfonamide group at the 2-position. These functional groups contribute to its reactivity and versatility in chemical synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a suitable aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base like triethylamine.

    Isopropyl Substitution: The isopropyl group can be introduced through alkylation reactions using isopropyl halides and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfonic acids, oxidized pyridine derivatives.

    Reduction: Amines, reduced sulfonamide derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The specific pathways and targets depend on the context of its application, such as inhibiting bacterial enzymes in antimicrobial research or modulating signaling pathways in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-furancarboxylic acid: A compound with a similar aminomethyl group but a furan ring instead of a pyridine ring.

    5-(Aminomethyl)-1,2-oxazol-3(2H)-one: Contains an aminomethyl group and an oxazole ring, differing in the heterocyclic structure.

Uniqueness

5-(Aminomethyl)-n-isopropylpyridine-2-sulfonamide is unique due to its combination of a pyridine ring, aminomethyl group, isopropyl substitution, and sulfonamide functionality. This unique structure imparts specific reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

5-(aminomethyl)-N-propan-2-ylpyridine-2-sulfonamide

InChI

InChI=1S/C9H15N3O2S/c1-7(2)12-15(13,14)9-4-3-8(5-10)6-11-9/h3-4,6-7,12H,5,10H2,1-2H3

InChI Key

AQFXWIFGJQJHHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1=NC=C(C=C1)CN

Origin of Product

United States

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